Superior Potency of PABSA in Inhibiting ETA-Mediated Vasocontraction Compared to BQ-123 and Bosentan
PABSA exhibits markedly higher potency than both the selective peptide ETA antagonist BQ-123 and the mixed ETA/ETB antagonist bosentan in inhibiting ETA receptor-mediated vasocontraction. In isolated rabbit vessels, PABSA was 63-fold more potent than BQ-123 and 87-fold more potent than bosentan [1]. A separate study in isolated rat thoracic aorta confirmed a similar ~40-fold and ~100-fold potency advantage over BQ-123 and bosentan, respectively .
| Evidence Dimension | Inhibition of ETA receptor-mediated vasocontraction |
|---|---|
| Target Compound Data | PABSA: Kb = 0.46 nM (rabbit vessels); Kb = 0.74 nM (rat aorta) |
| Comparator Or Baseline | BQ-123: Kb = 29 nM (rabbit vessels); Bosentan: Kb = 40 nM (rabbit vessels) |
| Quantified Difference | 63-fold (vs. BQ-123); 87-fold (vs. bosentan) in rabbit vessels. 40-fold (vs. BQ-123); 100-fold (vs. bosentan) in rat aorta. |
| Conditions | Inhibition of ET-1 induced vasocontraction in isolated rabbit vessels and isolated rat thoracic aorta. |
Why This Matters
This demonstrates that PABSA is a much more potent functional antagonist of the ETA receptor than commonly used benchmark compounds, enabling the use of lower concentrations in ex vivo vascular studies and potentially reducing off-target effects.
- [1] Takanori Iwasaki, Shin-ichi Mihara, Toshitake Shimamura, Masaru Kawakami, Yoko Hayasaki-Kajiwara, Noriyuki Naya, Masafumi Fujimoto, Masatoshi Nakajima. Pharmacological characterization of PABSA, an orally active and highly potent endothelin-receptor antagonist. Journal of Cardiovascular Pharmacology. 1999;34(1):139-147. View Source
